molecular formula C7H5ClN2 B12823626 3-Chloro-5-methylisonicotinonitrile

3-Chloro-5-methylisonicotinonitrile

Cat. No.: B12823626
M. Wt: 152.58 g/mol
InChI Key: BJPKMMYHJVQXRW-UHFFFAOYSA-N
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Description

3-Chloro-5-methylisonicotinonitrile (CAS 1261561-78-7) is a valuable pyridine-based chemical building block in organic synthesis and medicinal chemistry research. Its molecular formula is C7H5ClN2, with a molecular weight of 152.58 g/mol . The compound features two distinct functional groups—a chloro substituent and a nitrile group—on its pyridine ring, making it a versatile intermediate for constructing more complex molecules via substitution and metal-catalyzed cross-coupling reactions. This compound serves as a key precursor in pharmaceutical research, particularly in the synthesis of azaindenoisoquinoline derivatives, which are investigated as potential topoisomerase I (Top1) inhibitors . Top1 is a crucial enzyme for DNA replication and cell survival, and its inhibitors are studied for their anti-cancer properties . The electron-deficient nature of the pyridine ring system in such building blocks is hypothesized to enhance charge-transfer interactions and π–π stacking within drug-DNA complexes, which can modulate the binding affinity and biological activity of the resulting compounds . Researchers value this nitrile for its utility in exploring new structure-activity relationships. Store the product sealed in a dry environment at 2-8°C. This product is intended for laboratory research purposes only and is not classified as a medicinal product. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

3-chloro-5-methylpyridine-4-carbonitrile

InChI

InChI=1S/C7H5ClN2/c1-5-3-10-4-7(8)6(5)2-9/h3-4H,1H3

InChI Key

BJPKMMYHJVQXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C#N)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of 5-Methylpicolinonitrile

  • Reaction Overview:
    The chlorination of 5-methylpicolinonitrile at the 3-position is typically achieved using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is conducted in inert solvents like dichloromethane at low temperatures (0–5°C) to ensure regioselectivity and prevent over-chlorination.

  • Industrial Adaptation:
    Continuous flow reactors are employed in industrial settings to enhance control over reaction parameters, improving yield and purity while minimizing side reactions. Automated systems also improve safety and reproducibility.

  • Reaction Conditions Summary:

Parameter Details
Starting Material 5-Methylpicolinonitrile
Chlorinating Agents PCl5, SOCl2
Solvent Dichloromethane (inert solvent)
Temperature 0–5°C
Reaction Time Variable, typically hours
Scale Batch and continuous flow

Multi-Step Synthesis via 3-Chloro-5-nitrotoluene Intermediates

This method involves several steps starting from 2-methyl-4-nitroaniline, proceeding through chlorination, deamination, reduction, and isocyanate formation, which can be adapted to yield 3-chloro-5-methylisonicotinonitrile derivatives.

  • Step 1: Chlorination of 2-Methyl-4-nitroaniline
    React 2-methyl-4-nitroaniline with chlorinating agents such as t-butyl hypochlorite or N-chlorosuccinimide under neutral conditions (solvents like toluene or benzene) at room temperature to obtain 2-chloro-4-nitro-6-methylaniline.

  • Step 2: Deamination to 3-Chloro-5-nitrotoluene
    The chlorinated intermediate undergoes deamination using sodium nitrite in alcoholic solvents (ethanol or methanol) with temperature control in multiple steps (initially 5–10°C, then room temperature, followed by 40–50°C) to yield 3-chloro-5-nitrotoluene.

  • Step 3: Reduction to 3-Chloro-5-methylaniline
    3-Chloro-5-nitrotoluene is reduced using hydrogenation agents such as tin chloride monohydrate or Raney nickel in ethanol at low temperatures (around 4°C) to produce 3-chloro-5-methylaniline.

  • Step 4: Conversion to 3-Chloro-5-methylphenylisocyanate
    The amine is reacted with triphosgene in toluene with triethylamine at room temperature, followed by heating to 70°C, to form 3-chloro-5-methylphenylisocyanate, a useful intermediate for further transformations.

  • Adaptation for Nitrile Formation:
    While the above steps focus on isocyanate derivatives, similar chlorination and functional group transformations can be adapted to prepare 3-chloro-5-methylisonicotinonitrile by introducing nitrile functionality on the pyridine ring.

  • Reaction Conditions Summary:

Step Reagents/Conditions Temperature Solvent Yield (%)
Chlorination t-Butyl hypochlorite or N-chlorosuccinimide Room temperature Toluene, benzene Not specified
Deamination Sodium nitrite (aqueous), ethanol or methanol 5–10°C → RT → 40–50°C Ethanol, methanol Not specified
Reduction Tin chloride monohydrate or Raney nickel 0–10°C Ethanol ~80
Isocyanate formation Triphosgene, triethylamine RT to 70°C Toluene ~65
  • The chlorination step is critical for regioselectivity and yield. Neutral conditions without strong acids or bases are preferred to avoid side reactions and simplify purification.

  • Deamination requires careful temperature control to manage reaction kinetics and prevent decomposition or side product formation.

  • Reduction with tin chloride monohydrate provides high yields of the amine intermediate, which is essential for subsequent functionalization.

  • The use of triphosgene for isocyanate formation is efficient and scalable, producing intermediates useful for optical separation agents.

  • Continuous flow methods for chlorination and subsequent steps improve scalability and safety, making the process industrially viable.

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct Chlorination 5-Methylpicolinonitrile PCl5, SOCl2 0–5°C, inert solvent Simple, direct Requires careful temperature control
Multi-Step via Nitrotoluene 2-Methyl-4-nitroaniline t-Butyl hypochlorite, NaNO2, SnCl2, Triphosgene Mild, neutral solvents, multi-step temperature control High regioselectivity, scalable Multi-step, longer process

The preparation of 3-chloro-5-methylisonicotinonitrile involves either direct chlorination of 5-methylpicolinonitrile or a multi-step synthesis starting from nitroaniline derivatives. Both methods emphasize mild, neutral reaction conditions and controlled temperatures to maximize yield and purity. Industrial processes benefit from continuous flow technology and automated systems to enhance safety and scalability. The multi-step approach also provides valuable intermediates for further chemical transformations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylisonicotinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives like 3-amino-5-methylisonicotinonitrile.

    Oxidation: Formation of 3-chloro-5-methylisonicotinic acid.

    Reduction: Formation of 3-chloro-5-methylisonicotinamide.

Scientific Research Applications

3-Chloro-5-methylisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylisonicotinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting bacterial enzymes, thereby preventing the growth and proliferation of bacteria. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights three chloro-substituted heterocyclic compounds with distinct functional groups. Below is a comparative analysis:

Methyl 3-Chloro-2-piperazino-5-(trifluoromethyl)isonicotinate (CAS 1147979-45-0)

  • Structure: Features a piperazino group at the 2-position, a trifluoromethyl group at the 5-position, and a methyl ester at the carboxyl position.
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in 3-Chloro-5-methylisonicotinonitrile .
  • Applications : Likely used in drug discovery for kinase inhibitors or antimicrobial agents due to its polar and lipophilic balance .

3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile (CAS N/A)

  • Structure: An isothiazole core with a chloro group, cyanoethyl-methylamino side chain, and additional cyano substituent.
  • Key Differences: The isothiazole ring (vs. pyridine) increases electrophilicity, altering reactivity in nucleophilic substitutions . The cyanoethyl-methylamino group may confer flexibility in binding to biological targets.
  • Applications: Potential use in fungicides or as a building block for heterocyclic polymers .

2-Chloro-5-(3-methylthiophenyl)isonicotinic Acid (CAS 1261931-42-3)

  • Structure : Includes a 3-methylthiophenyl group at the 5-position and a carboxylic acid at the 2-position.
  • Key Differences: The thiophenyl group introduces sulfur-based π-interactions, enhancing binding to metal catalysts or proteins . The carboxylic acid moiety increases hydrophilicity, contrasting with the nitrile’s polarity in 3-Chloro-5-methylisonicotinonitrile.
  • Applications : Likely explored in anti-inflammatory or anticancer drug candidates due to its dual hydrophobic/hydrophilic character .

Data Table: Comparative Overview

Compound Name CAS Number Core Structure Key Substituents Molecular Formula Potential Applications
Methyl 3-Chloro-2-piperazino-5-(trifluoromethyl)isonicotinate 1147979-45-0 Pyridine Cl, CF₃, Piperazino, COOCH₃ C₁₃H₁₄ClF₃N₂O₂ Kinase inhibitors, Antimicrobials
3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile N/A Isothiazole Cl, NC, CH₂CN-MeNH C₈H₇ClN₄S Fungicides, Polymers
2-Chloro-5-(3-methylthiophenyl)isonicotinic Acid 1261931-42-3 Pyridine Cl, 3-MeS-Ph, COOH C₁₃H₁₀ClNO₂S Anticancer agents

Research Findings and Implications

  • Electronic Effects: The trifluoromethyl group in and the cyano group in significantly alter electron density, impacting reactivity in cross-coupling reactions.
  • Solubility: Piperazino () and carboxylic acid () groups improve aqueous solubility, whereas methyl and thiophenyl groups enhance membrane permeability.
  • Biological Activity : Sulfur-containing compounds (e.g., ) often exhibit enhanced binding to enzymes like cyclooxygenase or cytochrome P450.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-methylisonicotinonitrile, and how can researchers validate their procedures?

  • Methodology : Begin with retrosynthetic analysis using AI-driven tools (e.g., Reaxys or Pistachio databases) to identify feasible pathways, such as halogenation of methyl-substituted isonicotinonitrile precursors or cyanation of chlorinated pyridine intermediates . Validate each step via thin-layer chromatography (TLC) and intermediate characterization (e.g., 1^1H NMR, FT-IR). For reproducibility, document reaction conditions (temperature, solvent, catalyst) rigorously and cross-reference with PubChem’s synthetic data .

Q. Which spectroscopic techniques are critical for characterizing 3-Chloro-5-methylisonicotinonitrile, and how should data be interpreted?

  • Methodology : Use 1^1H/13^13C NMR to confirm the pyridine ring substitution pattern and chlorine/methyl group positions. Compare experimental chemical shifts with computational predictions (e.g., density functional theory (DFT)). Employ high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy (±5 ppm). For structural ambiguity, supplement with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are essential when handling 3-Chloro-5-methylisonicotinonitrile in laboratory settings?

  • Methodology : Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Store the compound in a cool, dry environment (<4°C) to prevent degradation. In case of accidental inhalation or skin contact, follow OSHA guidelines: rinse affected areas with water for 15 minutes and seek medical evaluation with the compound’s Safety Data Sheet (SDS) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 3-Chloro-5-methylisonicotinonitrile synthesis when scaling up?

  • Methodology : Conduct Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy. For scale-up challenges (e.g., exothermicity), employ flow chemistry systems to enhance heat dissipation .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodology : Cross-validate computational models (e.g., DFT, molecular dynamics) with multiple software packages (Gaussian, ORCA). If experimental 1^1H NMR shifts deviate >0.5 ppm from predictions, re-examine solvent effects or conformational dynamics. For persistent discrepancies, synthesize analogous compounds (e.g., 3-Fluoro-5-methyl derivatives) to isolate electronic vs. steric contributions .

Q. How can researchers assess the compound’s potential as a building block in medicinal chemistry?

  • Methodology : Screen reactivity in cross-coupling reactions (Suzuki, Buchwald-Hartwig) to evaluate compatibility with aryl halides or amines. Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to test binding affinity with biological targets (e.g., kinases). For toxicity profiling, employ in-silico tools like ProTox-II or DSSTox to predict ADMET properties .

Data Presentation and Reproducibility

Q. What guidelines should be followed when documenting synthetic procedures for peer-reviewed journals?

  • Methodology : Adhere to ICMJE standards: report catalyst purity (e.g., Pd(PPh3_3)4_4, 99.9%), solvent batch numbers, and inert atmosphere details (Ar vs. N2_2). Include spectra for all novel intermediates in Supporting Information, annotated with key peaks (δ values, coupling constants). For reproducibility, provide exact quenching and workup protocols (e.g., “stirred with 10% NaHCO3_3 for 30 min”) .

Q. How should researchers address batch-to-batch variability in compound purity?

  • Methodology : Implement QC/QA checks via HPLC (≥95% purity threshold) and Karl Fischer titration (moisture content <0.1%). If variability persists, refine recrystallization solvents (e.g., switch from ethanol to acetonitrile) or employ flash chromatography with standardized silica gel batches. Document lot numbers of starting materials to trace contamination sources .

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